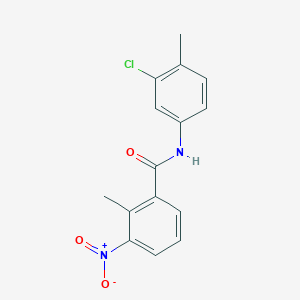

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-13(9)16)17-15(19)12-4-3-5-14(10(12)2)18(20)21/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXRKXCZGRXMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent. This reaction yields the desired compound with good purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

-

Acidic Conditions : Hydrochloric acid cleaves the amide to form 2-methyl-3-nitrobenzoic acid and 3-chloro-4-methylaniline.

-

Basic Conditions : Sodium hydroxide hydrolyzes the amide to produce the sodium salt of the carboxylic acid and the corresponding amine.

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) using reagents like hydrogen gas (Pd/C catalyst) or tin(II) chloride in HCl .

-

Product : N-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide.

-

Mechanism : The nitro group undergoes stepwise reduction via nitroso and hydroxylamine intermediates.

Substitution Reactions on the Chlorophenyl Ring

The chlorine atom on the 3-chloro-4-methylphenyl group participates in nucleophilic aromatic substitution (SNAr) under alkaline conditions.

-

Reagents : Amines, thiophenols, or hydroxide ions.

-

Products : Derivatives with substituted groups (e.g., -NH₂, -SH, -OH) replacing Cl.

-

Conditions : Elevated temperatures, polar aprotic solvents (e.g., DMF).

Nucleophilic Acyl Substitution

The electron-deficient acyl group (C=O) reacts with nucleophiles like alcohols or amines to form esters or amides .

-

Reaction : Attack of the acyl oxygen by nucleophiles (e.g., methanol, isopropanol) under basic conditions.

-

Products : Mixed anhydrides or alternative amides, depending on the nucleophile.

Fragmentation and Stability

Under mass spectrometry (MS), the compound undergoes fragmentation via two pathways:

-

Amide bond cleavage : Produces ions like the (4-nitrobenzylidyne)oxonium cation (m/z 150).

-

Sigma bond cleavage : Generates ions such as the 2-(3-chlorophenyl)ethan-1-ylium cation (m/z 139) .

Comparison of Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Amide Hydrolysis | HCl (acidic) or NaOH (basic) | 2-methyl-3-nitrobenzoic acid + 3-chloro-4-methylaniline |

| Nitro Reduction | H₂/Pd-C or SnCl₂/HCl | N-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide |

| SNAr Substitution | Alkaline conditions, polar aprotic solvent | Substituted derivatives (e.g., -NH₂, -SH) replacing Cl on phenyl ring |

| Nucleophilic Acyl Sub. | ROH/amine + base | Mixed esters/amides (e.g., methyl ester if methanol is used) |

Spectroscopic Characterization

The compound is typically analyzed using:

-

IR : Absorption bands for amide (C=O: ~1685 cm⁻¹) and nitro (NO₂: ~1527 cm⁻¹) .

-

¹H-NMR : Peaks for methyl groups (δ ~2.44 ppm), aromatic protons, and amide NH (δ ~8.5–9.5 ppm) .

-

MS : Fragment ions at m/z 150, 139, and 103, indicative of nitro group cleavage .

Limitations and Future Research

Scientific Research Applications

Chemical Synthesis Applications

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, contributing to the development of new materials and chemical processes.

- Chemical Reactions : The compound can undergo reduction to convert the nitro group into an amine, yielding N-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide. Additionally, substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Biological Applications

Recent studies have investigated the biological properties of this compound, highlighting its potential as an antibacterial and antifungal agent:

- Antibacterial and Antifungal Activity : Research indicates that this compound exhibits significant activity against various bacterial and fungal strains, making it a candidate for further development as a therapeutic agent.

- Mechanism of Action : The mechanism involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes or disrupting cellular processes.

Medicinal Applications

The compound is being explored for its therapeutic effects in the treatment of specific cancers and infectious diseases:

- Cancer Treatment : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells, warranting further investigation into its use as an anticancer agent.

- Infectious Diseases : Its efficacy against pathogens could position it as a valuable asset in developing new treatments for infectious diseases.

Industrial Applications

In addition to its research applications, this compound is also considered for industrial uses:

- Chemical Intermediates : The compound can serve as an intermediate in the production of herbicides and other agrochemicals, contributing to agricultural applications .

- Material Development : It is being evaluated for its role in creating new materials, including adhesives and foams .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, ultimately exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzamide derivatives, focusing on substituent positions, molecular properties, and synthetic pathways.

Substituent Position Isomerism

- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS 196875-95-3): This positional isomer has the nitro group at the 4-position of the benzoyl ring instead of the 3-position. Molecular weight (290.70 g/mol) and lipophilicity (logP) are comparable, but reactivity in electrophilic substitution reactions may differ significantly .

- N-(4-Chlorophenyl)-2-hydroxybenzamide:

Replacing the nitro group with a hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. The absence of a nitro group reduces molecular weight (267.71 g/mol) and electron-withdrawing effects, impacting interactions in biological systems .

Functional Group Variations

- 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide Impurity 3, CAS 16739-20-1): This derivative features a hydroxyl group at the 2-position and an additional chloro substituent.

- 4-(Acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide (CAS 880340-30-7): The acetyl amino and methoxy groups enhance steric bulk and alter electronic properties. The methoxy group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing effect, affecting resonance stabilization and reactivity .

Complex Derivatives

- N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide:

Incorporation of a sulfone-containing tetrahydrothiophene ring and benzyl group increases molecular complexity (MW 408.86 g/mol). Such modifications likely improve metabolic stability but reduce solubility due to higher hydrophobicity .

Table 1: Key Properties of Selected Benzamide Derivatives

Research Implications and Gaps

- The nitro and chloro substituents may confer herbicidal or antimicrobial properties, warranting further study.

- Crystallographic Data: Compounds like N-(4-chlorophenyl)-2-hydroxybenzamide exhibit well-resolved crystal structures, suggesting that the target compound’s packing efficiency and stability could be analyzed using SHELX or ORTEP-3 software .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent on the aromatic ring, a nitro group, and an amide functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to bacterial cell wall synthesis or metabolic processes in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential cellular processes .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Enterococcus faecalis | 32 |

These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

- Induction of Apoptosis : Mechanistic studies reveal that the compound activates caspase pathways, promoting programmed cell death in tumor cells .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells .

- Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size when treated with this compound, suggesting its potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and aryl amines. For example, 3-nitrobenzoyl chloride derivatives react with 3-chloro-4-methylaniline in dichloromethane (DCM) at low temperatures (-50°C) using coupling agents like DCC/HOBt to minimize side reactions . Purification typically involves column chromatography (neutral Al₂O₃) to isolate the product .

- Characterization : Key techniques include multinuclear NMR (¹H, ¹³C) to confirm regiochemistry, UV-vis spectroscopy for electronic transitions, and mass spectrometry (HRMS) for molecular weight validation .

Q. How does pH affect the spectroscopic properties of nitrobenzamide derivatives?

- Methodology : Fluorescence intensity and UV-vis absorption can be studied under varying pH (2.7–10.1) using 0.1 M HCl/NaOH. For example, Pb²⁺ complexes of related nitrobenzamides exhibit pH-dependent fluorescence quenching due to protonation/deprotonation of nitro or amide groups .

- Data Interpretation : Plotting fluorescence intensity vs. pH reveals optimal stability ranges (e.g., pH 6–8 for maximal emission) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitrobenzamide derivatives?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or crystallinity. For example, nitro group resonance in DMSO-d₆ (~150 ppm) vs. CDCl₃ (~148 ppm) requires cross-validation with X-ray crystallography or computational modeling (DFT) .

- Experimental Design : Perform solvent-screening NMR studies and compare with crystallographic data (e.g., C=O bond lengths from XRD) to validate assignments .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

- Methodology :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 3-nitrobenzoyl chloride to 3-chloro-4-methylaniline to compensate for hydrolysis .

- Temperature Control : Maintain reaction temperatures below -20°C to suppress nitro group reduction .

- Workup : Sequential washing with dilute HCl (to remove unreacted amine) and Na₂CO₃ (to neutralize excess acid) improves purity .

- Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Reaction Temp. | -50°C | 15% |

| Triethylamine (Base) | 1.2 eq. | 20% |

| Purification Method | Al₂O₃ Column | 95% Purity |

Q. How do structural modifications (e.g., chloro, nitro substituents) influence the compound’s bioactivity?

- Theoretical Framework : Lipophilicity (logP) and metabolic stability can be predicted using computational tools (e.g., SwissADME). The chloro group enhances membrane permeability, while the nitro group may act as a hydrogen-bond acceptor in target binding .

- Experimental Validation : Compare IC₅₀ values against analogs lacking substituents using enzyme inhibition assays (e.g., kinase or protease targets) .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from structurally similar impurities?

- Techniques :

- HPLC-MS : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to separate nitrobenzamide derivatives .

- IR Spectroscopy : Identify unique amide I (1640–1680 cm⁻¹) and nitro (1520–1560 cm⁻¹) stretches .

- Case Example : A 0.1% impurity (unreacted 3-chloro-4-methylaniline) can be detected via GC-MS with a DB-5MS column .

Q. How can researchers design experiments to study the compound’s stability under oxidative/reductive conditions?

- Protocol :

Oxidation : Treat with H₂O₂ (3% v/v) in acetic acid at 50°C; monitor nitro-to-ketone conversion via TLC .

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine; track progress using UV-vis at 400 nm (nitro absorbance loss) .

- Data Analysis : LC-MS identifies degradation products (e.g., amine derivatives at m/z 256.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.